molecular formula C11H5F3N2 B1294841 Malononitrile, (3-trifluoromethylbenzylidene)- CAS No. 36937-90-3

Malononitrile, (3-trifluoromethylbenzylidene)-

Cat. No. B1294841
CAS RN: 36937-90-3
M. Wt: 222.17 g/mol
InChI Key: IAGXCFRBKLIQIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Malononitrile, (3-trifluoromethylbenzylidene)- involves a benzylidenemalononitrile core, which can be transformed into 1,1,2,2-tetracyanocyclopropanes .


Chemical Reactions Analysis

Malononitrile is a commonly known and widely used reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors . Its unique reactivity promotes more extensive applications of this reagent in organic chemistry .


Physical And Chemical Properties Analysis

The compound has a melting point of 155-157°C and a boiling point of 275°C. It also exhibits third-harmonic generation properties .

Scientific Research Applications

1. Polycondensation Applications

Malononitrile undergoes polycondensation reactions with aromatic compounds like benzyl chloride to produce various polymers. This process, using organic bases such as triethylamine, yields polymers with specific properties, as demonstrated in the synthesis of dibenzylmalononitrile and polymers with intrinsic viscosities ranging from 0.14-0.22 dl/g (Kawabata, Matsubara, & Yamashita, 1973).

2. Analytical Chemistry

Malononitrile serves as a key material in synthetic organic, medical, and industrial chemistry, and its analytical detection is crucial due to its cyanogenic properties. A novel colorimetric probe was developed for sensitive and selective analysis of malononitrile, indicating its utility in environmental and industrial applications (Kim et al., 2020).

3. Environmental Monitoring

Malononitrile derivatives like 2-(4-hydroxybenzylidene)malononitrile are synthesized for optical detection of anions such as CN- in water. Their colorimetric properties and high selectivity make them suitable for environmental monitoring, especially in detecting toxic substances in potable water (Schramm, Menger, & Machado, 2016).

4. Organic Synthesis

Malononitrile is a versatile reagent widely used in organic synthesis, including the preparation of pharmaceuticals, pesticides, solvato-chromic dyes, and organic semiconductors. Its unique reactivity promotes extensive applications compared to other CH-acids (Hassan & Elmaghraby, 2015).

5. Nonlinear Optical Materials

The compound 2-(4-fluorobenzylidene) malononitrile (FBM) exhibits notable third-order nonlinear optical properties, making it suitable for applications in microelectronics and optoelectronics. FBM crystals display excellent transparency and a wide bandgap, beneficial for nonlinear optical (NLO) applications (Priyadharshini & Kalainathan, 2018).

6. Textile Industry

Malononitrile is incorporated into disperse dyes structures to enhance color depth and fastness on polyester and nylon fabrics. This modification improves the performance of these dyes in the textile industry (Lams et al., 2014).

7. Mass Spectrometry

In mass spectrometry, malononitrile derivatives like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile are used as matrices for analyzing various compounds. This application shows the versatility of malononitrile in analytical techniques, especially in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) (Wyatt, Stein, & Brenton, 2006).

Safety And Hazards

Malononitrile, (3-trifluoromethylbenzylidene)- is toxic if swallowed, in contact with skin, or if inhaled . It may severely irritate skin and eyes . It may polymerize violently if exposed to temperatures above 266 °F .

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-8(5-10)4-9(6-15)7-16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGXCFRBKLIQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190425
Record name Malononitrile, (3-trifluoromethylbenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malononitrile, (3-trifluoromethylbenzylidene)-

CAS RN

36937-90-3
Record name Malononitrile, (3-trifluoromethylbenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (3-trifluoromethylbenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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